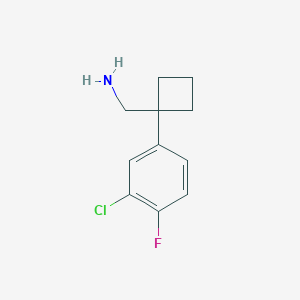

1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine

Description

1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine is a cyclobutane-based amine derivative featuring a 3-chloro-4-fluorophenyl substituent on the cyclobutane ring. Its structural uniqueness lies in the combination of a rigid cyclobutane scaffold and halogenated aromatic moiety, which may influence its physicochemical properties and biological interactions . Synonyms for this compound include "(1-(3-chlorophenyl)cyclobutyl)methanamine" and "PubChem18367," as listed in supplier databases .

Properties

Molecular Formula |

C11H13ClFN |

|---|---|

Molecular Weight |

213.68 g/mol |

IUPAC Name |

[1-(3-chloro-4-fluorophenyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C11H13ClFN/c12-9-6-8(2-3-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |

InChI Key |

MMKFYFXDZOJHEE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(CN)C2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine typically involves the following steps:

Cyclobutanation: The formation of the cyclobutane ring is achieved through cycloaddition reactions.

Substitution Reactions:

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Aromatic Substituents: The target compound’s 3-Cl-4-F phenyl group introduces steric and electronic effects distinct from sibutramine’s 4-Cl phenyl. The dihalogenation may enhance lipophilicity compared to mono-substituted analogs .

- Functional Groups: Sibutramine’s N,N-dimethyl and α-isobutyl groups contribute to its serotonin-norepinephrine reuptake inhibition, a feature absent in the target compound .

Pharmacological Activity

- Sibutramine Hydrochloride: A well-documented appetite suppressant, sibutramine inhibits serotonin and norepinephrine reuptake. Its N,N-dimethyl and α-isobutyl groups are critical for this activity, which is absent in the target compound .

- This compound: No direct pharmacological data is provided in the evidence. However, structural analogs with halogenated phenyl groups (e.g., 1-(2,5-Difluorophenyl)cyclopentanamine) are often explored for CNS or metabolic disorders due to their lipophilic nature .

Physicochemical Properties

While explicit data (e.g., logP, solubility) is unavailable in the evidence, inferences can be made:

- Polarity : The absence of polar groups (e.g., hydroxyl, carboxyl) in the target compound suggests lower aqueous solubility compared to derivatives with hydrophilic substituents .

Biological Activity

1-(3-Chloro-4-fluorophenyl)cyclobutanemethanamine is a compound of interest due to its potential biological activities, particularly as an inhibitor of tyrosinase, an enzyme involved in melanin production. This article explores the compound's biological activity, focusing on its mechanism of action, structure-activity relationships, and relevant case studies.

Tyrosinase (EC 1.14.18.1) plays a crucial role in the biosynthesis of melanin, and its overactivity is linked to various skin disorders and neurodegenerative diseases like Parkinson's disease. The inhibition of tyrosinase is therefore a target for therapeutic agents in both pharmaceutical and cosmetic applications. The incorporation of the 3-chloro-4-fluorophenyl moiety into small molecules has shown promising results in enhancing inhibitory activity against tyrosinase derived from Agaricus bisporus (AbTYR) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure can significantly influence the inhibitory potency of compounds. The following table summarizes the IC50 values for various derivatives containing the 3-chloro-4-fluorophenyl fragment:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| 1d | 0.19 | Strong inhibitor |

| 2c | 1.73 | Enhanced potency |

| 4a | 4.49 | Reference compound |

| Kojic Acid (KA) | 17.76 | Canonical reference |

The data show that compounds with the 3-chloro-4-fluorophenyl fragment exhibit significantly lower IC50 values compared to their unsubstituted counterparts, indicating improved binding affinity to the catalytic site of tyrosinase .

Study on Tyrosinase Inhibition

A study conducted on various analogs revealed that structural modifications around the cyclobutane ring and substitution patterns on the aromatic ring drastically affected biological activity. For instance, compounds with additional halogen substitutions demonstrated enhanced interactions with key residues in the active site of AbTYR, such as Val248 and Met257, leading to increased inhibitory effects .

Docking Studies

Molecular docking studies supported the experimental findings by illustrating how the presence of the 3-chloro-4-fluorophenyl moiety facilitates optimal interactions within the active site of tyrosinase. The docking simulations indicated that this moiety enhances hydrophobic contacts and hydrogen bonding with critical amino acids, which stabilizes the ligand-enzyme complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.